7-Bromo-2-methylisoindolin-1-one
Overview
Description
7-Bromo-2-methylisoindolin-1-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isoindolin-1-ones, a class of compounds to which 7-bromo-2-methylisoindolin-1-one belongs, have been studied as potential inhibitors of cyclin-dependent kinase 7 (cdk7) . CDK7 plays a crucial role in cell cycle regulation and transcription, making it a significant target in cancer research .
Mode of Action
Isoindolin-1-ones have shown high binding affinity to active amino acid residues of cdk7, indicating a potential interaction with this target . The binding of these compounds to CDK7 could inhibit its activity, thereby affecting cell cycle progression and transcription processes .
Biochemical Pathways
Given its potential role as a cdk7 inhibitor, it may influence pathways related to cell cycle regulation and transcription .
Pharmacokinetics
A study on isoindolin-1-ones as potential cdk7 inhibitors has indicated that these compounds exhibit superior qualities to known cdk7 inhibitors according to predicted comprehensive pharmacokinetic parameters . This suggests that isoindolin-1-ones, including this compound, may have favorable pharmacokinetic properties.
Result of Action
As potential cdk7 inhibitors, isoindolin-1-ones could potentially inhibit cell cycle progression and transcription processes, thereby exerting anti-cancer effects .
Biochemical Analysis
Biochemical Properties
7-Bromo-2-methylisoindolin-1-one plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One notable interaction is with Cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation. Studies have shown that this compound can inhibit CDK7 activity, which may contribute to its potential as an anti-cancer agent . Additionally, this compound forms hydrogen bonds with active amino acid residues of CDK7, enhancing its binding affinity and inhibitory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to reduced energy production and increased oxidative stress in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK7, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its uptake and retention .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .
Properties
IUPAC Name |
7-bromo-2-methyl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVELRSQAHQYTRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.